molecular formula C11H12F3NO2S B1396220 4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1301768-19-3

4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Cat. No. B1396220
CAS RN: 1301768-19-3
M. Wt: 279.28 g/mol
InChI Key: QCXCSAGGALAXEI-UHFFFAOYSA-N
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Description

“4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is a chemical compound with the molecular formula C11H12F3NO2S. It has an average mass of 279.279 Da and a monoisotopic mass of 279.054077 Da . It belongs to the class of organic compounds known as benzothiadiazines .


Synthesis Analysis

A new two-step, one-pot synthesis of benzo[f][1,2]thiazepine 1,1-dioxides was developed, which contains a visible-light mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes and a Lewis acid catalyzed ring-expansion of azetidine .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiadiazine backbone, which is a type of heterocyclic compound. The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

The synthesis of this compound involves a visible-light mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid catalyzed ring-expansion of azetidine .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Cycloaddition Reactions : The use of N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides in 1,3-dipolar cycloaddition reactions has been demonstrated, leading to isoxazoline spiro adducts. These reactions are highly regioselective, showcasing the compound's potential in constructing complex molecular architectures (Ryan, Francis, & Savage, 2014).

  • Ring Contraction Synthesis : An efficient synthesis method involving ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to access 4H-benzo[b][1,4]thiazine 1,1-dioxides has been reported. This process involves carbon-sulfur bond formation under mild conditions, underscoring the versatility of tetrahydrobenzo[f][1,2]thiazepine derivatives in synthetic chemistry (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

  • Anticonvulsant Activity : Research into dibenzo[c,f]-[1,2]thiazepine S,S-dioxides, a related compound class, highlighted significant anticonvulsant activity in various tests, indicating potential medicinal applications beyond the scope of the initial query but relevant to the chemical family's broader research and development potential (Díaz, Montero, Vega, Darias, Tello, & Abdallah, 1994).

  • Synthesis of Benzothiazepines : The synthesis of cyclic sulfonamides, including tetrahydrobenzo[1,4]thiazepines, through intramolecular Diels-Alder reactions highlights the utility of these compounds as intermediates in creating biologically active molecules. This demonstrates the compound's role in facilitating the development of pharmacologically relevant derivatives (Greig, Tozer, & Wright, 2001).

Future Directions

The benzothiadiazine scaffold, to which this compound belongs, has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . This suggests that “4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” and its derivatives could be further explored for potential therapeutic applications.

properties

IUPAC Name

4-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c1-7-4-8-2-3-9(11(12,13)14)5-10(8)18(16,17)15-6-7/h2-3,5,7,15H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXCSAGGALAXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 3
4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 4
4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 5
4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 6
4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

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